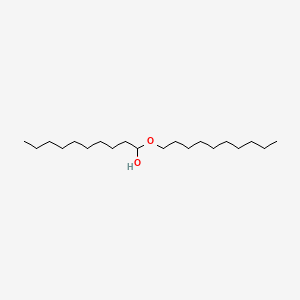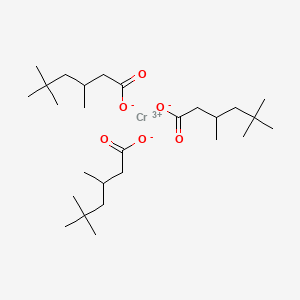
Chromium tris(3,5,5-trimethylhexanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium tris(3,5,5-trimethylhexanoate) is a chemical compound with the formula C27H51CrO6. It is a coordination complex where chromium is bonded to three 3,5,5-trimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions
Chromium tris(3,5,5-trimethylhexanoate) can be synthesized through the reaction of chromium(III) chloride with 3,5,5-trimethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of chromium tris(3,5,5-trimethylhexanoate) often involves large-scale batch reactors where chromium salts and 3,5,5-trimethylhexanoic acid are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Chromium tris(3,5,5-trimethylhexanoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction could produce chromium(II) species. Substitution reactions result in new chromium complexes with different ligands.
科学研究应用
Chromium tris(3,5,5-trimethylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallodrugs.
Industry: It is utilized in the production of specialty materials and coatings due to its unique chemical properties.
作用机制
The mechanism by which chromium tris(3,5,5-trimethylhexanoate) exerts its effects involves coordination chemistry principles. The chromium center can interact with various substrates through ligand exchange, redox reactions, and coordination to form stable complexes. These interactions are crucial for its catalytic activity and other applications.
相似化合物的比较
Similar Compounds
- Chromium tris(acetylacetonate)
- Chromium tris(2-ethylhexanoate)
- Chromium tris(benzoate)
Uniqueness
Chromium tris(3,5,5-trimethylhexanoate) is unique due to the bulky nature of the 3,5,5-trimethylhexanoate ligands, which provide steric hindrance and influence the reactivity and stability of the complex. This makes it particularly useful in applications where controlled reactivity is desired.
属性
CAS 编号 |
56663-29-7 |
|---|---|
分子式 |
C27H51CrO6 |
分子量 |
523.7 g/mol |
IUPAC 名称 |
chromium(3+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/3C9H18O2.Cr/c3*1-7(5-8(10)11)6-9(2,3)4;/h3*7H,5-6H2,1-4H3,(H,10,11);/q;;;+3/p-3 |
InChI 键 |
IGRSPAMYVWCECY-UHFFFAOYSA-K |
规范 SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
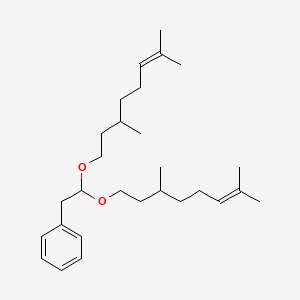
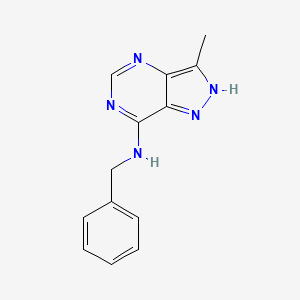
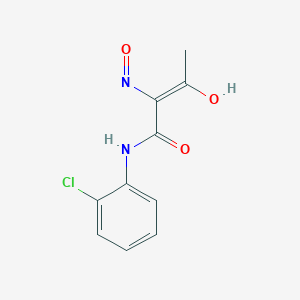
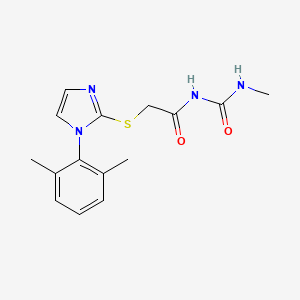
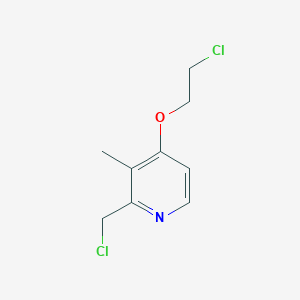
![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
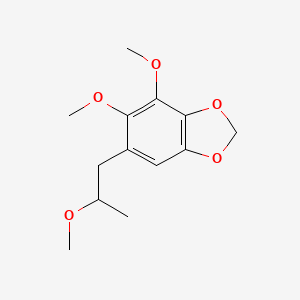
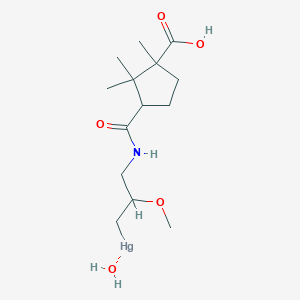
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)

